

Application Note: Quantification of Glyphosate in Water Samples

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Compound of Interest

Compound Name: Glyphosate(1-)

Cat. No.: B1263146

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Introduction

Glyphosate, a broad-spectrum systemic herbicide, is one of the most widely used pesticides globally. Its extensive use in agriculture and non-agricultural settings has led to concerns about its potential presence in water sources.^[1] Accurate and sensitive quantification of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in water is crucial for environmental monitoring and ensuring public health. This application note provides detailed protocols for the quantification of glyphosate in water samples using various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with post-column derivatization, and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Methods

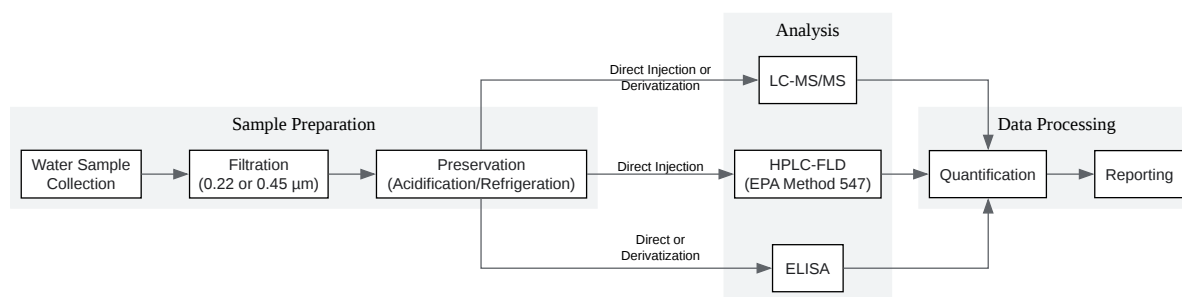
The choice of analytical method for glyphosate quantification depends on factors such as required sensitivity, sample matrix, available equipment, and cost. This document outlines three common methods:

- **LC-MS/MS:** Offers high sensitivity and selectivity, allowing for the direct analysis of glyphosate or its derivatives. It is a powerful tool for both quantification and confirmation.
- **HPLC with Post-Column Derivatization (EPA Method 547):** A robust and widely accepted method that involves separating glyphosate from the sample matrix followed by a chemical reaction (derivatization) to produce a fluorescent compound that can be easily detected.^{[2][3]}

- ELISA: A rapid and cost-effective screening method based on the specific binding of antibodies to glyphosate.[4][5][6][7] It is suitable for high-throughput analysis of a large number of samples.

Experimental Workflows

The following diagram illustrates the general workflow for glyphosate analysis in water samples.



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Caption: General workflow for glyphosate quantification in water samples.

Detailed Protocols

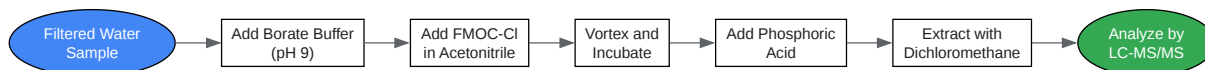
Protocol 1: LC-MS/MS with FMOC Derivatization

This method offers high sensitivity and is suitable for detecting trace levels of glyphosate. Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) improves chromatographic retention on reversed-phase columns.[1][8]

4.1.1. Sample Preparation and Derivatization

- Filtration: Filter water samples through a 0.22 μm cellulose membrane filter.[1][9]

- pH Adjustment: Add borate buffer to adjust the sample pH to 9.[8]
- Derivatization: Add Fmoc-Cl solution in acetonitrile to the sample.[1]
- Incubation: Vortex the mixture and incubate.[1]
- Acidification: Add phosphoric acid to stop the reaction.[1]
- Extraction: Extract the derivatized glyphosate using a suitable organic solvent like dichloromethane.[1]
- Analysis: Transfer the organic layer to a vial for LC-MS/MS analysis.[1]



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Caption: LC-MS/MS with Fmoc derivatization workflow.

4.1.2. LC-MS/MS Parameters

Parameter	Setting
Column	Reversed-phase C18 column
Mobile Phase	Gradient of water with formic acid and acetonitrile
Ionization Mode	Electrospray Ionization (ESI) in negative mode
MS/MS Transitions	Glyphosate-Fmoc: m/z 390 -> [specific fragments]
	AMPA-Fmoc: m/z 332 -> [specific fragments]

Protocol 2: HPLC with Post-Column Derivatization (EPA Method 547)

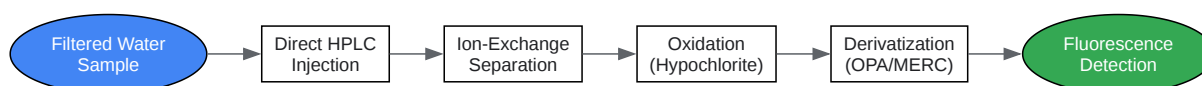
This is a widely recognized method for glyphosate analysis in drinking water.[2][3]

4.2.1. Sample Preparation

- Filtration: Filter the water sample through a 0.45 μm filter.[2]
- Preservation: If necessary, dechlorinate samples with sodium thiosulfate and store at 4°C.[3]
- Injection: Directly inject a 200 μL aliquot into the HPLC system.[2][10]

4.2.2. HPLC and Post-Column System

- Separation: An ion-exchange column is used to separate glyphosate from other compounds. [3]
- Oxidation: After the column, the eluent is mixed with a calcium hypochlorite solution to oxidize glyphosate to glycine.[3]
- Derivatization: The glycine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol at 38°C to form a fluorescent derivative.[2][3]
- Detection: The fluorescent compound is detected by a fluorescence detector.[2][3]



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Caption: EPA Method 547 (HPLC-FLD) workflow.

4.2.3. Instrument Parameters

Parameter	Setting
Column	Ion-Exclusion, 7.8 mm x 150 mm @ 55 °C[2]
Eluent	0.05% Phosphoric Acid[2]
Flow Rate	1.5 mL/min[2]
Post-Column Reagent 1	Hypochlorite solution[2]
Post-Column Reagent 2	OPA/2-mercaptoethanol solution[2]
Detection	Fluorescence (Ex: 340 nm, Em: 455 nm)[2]

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening a large number of water samples.[5][7]

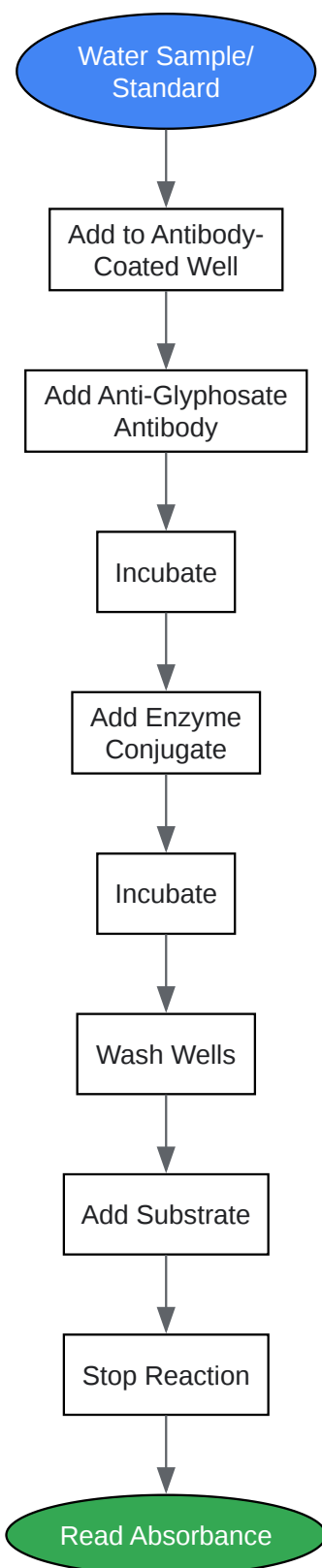
4.3.1. Assay Principle

This is a competitive immunoassay.[4] Glyphosate in the sample competes with a labeled glyphosate conjugate for binding to a limited number of anti-glyphosate antibody sites. The amount of bound labeled conjugate is inversely proportional to the concentration of glyphosate in the sample.[6]

4.3.2. Experimental Procedure (using a commercial kit)

- Derivatization (if required): Some kits may require a derivatization step for the sample.[6]
- Sample Addition: Add standards, controls, and samples to the antibody-coated microtiter wells.[6]
- Antibody Addition: Add the anti-glyphosate antibody solution to the wells.[6]
- Incubation: Incubate for a specified time (e.g., 30 minutes).[6]

- Conjugate Addition: Add the glyphosate-enzyme conjugate and incubate (e.g., 60 minutes).
[\[6\]](#)
- Washing: Wash the wells to remove unbound reagents.[\[6\]](#)
- Substrate Addition: Add a substrate solution that reacts with the enzyme to produce a color.
[\[6\]](#)
- Stopping the Reaction: Stop the color development after a specific time.[\[6\]](#)
- Measurement: Read the absorbance using an ELISA plate reader.[\[6\]](#)
- Quantification: Determine the glyphosate concentration by comparing the sample absorbance to a standard curve.[\[6\]](#)



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Caption: Competitive ELISA workflow for glyphosate.

Data Presentation and Performance

The performance of each method can be summarized by its limit of detection (LOD), limit of quantification (LOQ), and recovery.

Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)
LC-MS/MS (without derivatization)	10 ng/L[11]	0.02 µg/L[1]	-
LC-MS/MS (with FMOc)	-	-	-
GC-MS/MS (with derivatization)	-	0.05 µg/L[12]	93-95%[12]
HPLC-FLD (EPA Method 547)	6-9 µg/L[3]	-	-
ELISA	0.076 µg/L (with preconcentration)[4]	0.1 µg/L[5]	-

Note: Performance characteristics can vary depending on the specific instrumentation, reagents, and sample matrix.

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

- **Calibration Curve:** A multi-point calibration curve should be generated for each batch of samples.
- **Blanks:** Method blanks should be analyzed to check for contamination.
- **Spiked Samples:** Matrix spikes should be analyzed to assess method performance in the sample matrix.

- Duplicates: Duplicate samples should be analyzed to check for precision.
- Quality Control Samples (QCS): A QCS from a certified source should be analyzed to verify the accuracy of the standards and instrument calibration.[10]

Conclusion

This application note provides detailed protocols for the quantification of glyphosate in water samples using LC-MS/MS, HPLC-FLD, and ELISA. The choice of method will depend on the specific requirements of the analysis. For highly sensitive and confirmatory analysis, LC-MS/MS is recommended. EPA Method 547 provides a robust and validated HPLC-based approach. ELISA is a suitable option for rapid and cost-effective screening of a large number of samples. Proper quality control procedures are essential to ensure the accuracy and reliability of the analytical results.

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